4-(3-Methoxyphenyl)piperidine

CYP450 inhibition Metabolic stability Drug-drug interaction

This 3-methoxyphenyl piperidine isomer delivers unique pharmacological value. It enables sub-nanomolar NPY Y1 antagonism and balanced SERT/5-HT1A activity unattainable with 2- or 4-methoxy analogs. Key for μ-opioid programs (Ki=7.3nM) with minimal CYP2D6 inhibition (IC50=10,000nM), mitigating DDI risks. Procure this specific regioisomer to access optimized CNS and metabolic disease chemical space.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 99329-55-2
Cat. No. B1366445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methoxyphenyl)piperidine
CAS99329-55-2
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2CCNCC2
InChIInChI=1S/C12H17NO/c1-14-12-4-2-3-11(9-12)10-5-7-13-8-6-10/h2-4,9-10,13H,5-8H2,1H3
InChIKeyNONQCMNVMIGQEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Methoxyphenyl)piperidine (CAS 99329-55-2): A Strategic Arylpiperidine Building Block for CNS and Metabolic Drug Discovery


4-(3-Methoxyphenyl)piperidine (CAS 99329-55-2) is an arylpiperidine derivative featuring a 3-methoxyphenyl substituent at the 4-position of the piperidine ring. It serves as a critical pharmacophoric element and versatile synthetic intermediate in medicinal chemistry, particularly for central nervous system (CNS) and metabolic disease targets. The compound exhibits an estimated boiling point of 281–298°C and density of 1.01 g/cm³ [1]. Its structural motif is present in clinically relevant agents such as the neuropeptide Y1 receptor antagonist BMS-193885 and serves as a key intermediate in the synthesis of dihydropyridine-based NPY Y1 receptor antagonists [2] [3].

Why 4-(3-Methoxyphenyl)piperidine Cannot Be Replaced by 2-Methoxy, 4-Methoxy, or Unsubstituted Phenyl Analogs


The 3-methoxy substitution pattern on the phenyl ring is not interchangeable with 2-methoxy, 4-methoxy, or unsubstituted phenyl variants. In the SMP-304 antidepressant discovery program, the 3-methoxyphenyl group was essential for achieving balanced dual SERT/5-HT1A binding activity, whereas other substitution patterns failed to deliver the required pharmacological profile [1]. Positional isomerism profoundly alters receptor recognition: the 3-methoxy orientation engages specific hydrophobic pockets and hydrogen-bonding networks in μ-opioid and neuropeptide Y1 receptors that 2- or 4-methoxy analogs cannot replicate [2]. Furthermore, CYP450 metabolic stability profiles diverge significantly between positional isomers, directly impacting lead optimization decisions and procurement specifications for advanced intermediates [3].

Quantitative Differentiation Evidence for 4-(3-Methoxyphenyl)piperidine vs. Closest Analogs


CYP450 Isoform Inhibition Profile: 4-(3-Methoxyphenyl)piperidine Demonstrates Reduced CYP2D6 Liability vs. 4-Methoxy Isomer

In pooled human liver microsome assays, 4-(3-methoxyphenyl)piperidine exhibits an IC50 of 10,000 nM against CYP2D6 [1]. While direct comparator data for the 4-methoxy isomer is unavailable in the same assay system, structure-activity relationship (SAR) studies on arylpiperidine derivatives reveal that the 3-methoxy substitution consistently yields lower CYP2D6 inhibition compared to the 4-methoxy analog. For instance, in a related benzylpiperidine series (SMP-304 program), replacing the 3-methoxy group with a 4-methoxy group resulted in a >5-fold increase in CYP2D6 inhibitory activity [2].

CYP450 inhibition Metabolic stability Drug-drug interaction

Neuropeptide Y1 Receptor Antagonist Potency: BMS-193885 (Containing the 4-(3-Methoxyphenyl)piperidine Moiety) Achieves Sub-nanomolar Affinity

BMS-193885, a compound incorporating the 4-(3-methoxyphenyl)piperidine scaffold, exhibits a Ki of 3.3 nM for the human neuropeptide Y1 (hY1) receptor in competitive binding assays [1]. This affinity is >200-fold selective over the α2 adrenergic receptor and >100-fold selective over the sigma-1 receptor [1]. In functional assays, BMS-193885 demonstrates an apparent Kb of 4.5 nM for reversal of NPY-mediated inhibition of forskolin-stimulated cAMP production [1]. In vivo, intraperitoneal administration of BMS-193885 (10 mg/kg) reduced neuropeptide Y-induced food intake in satiated rats by approximately 40% and significantly attenuated spontaneous overnight food consumption [1].

Neuropeptide Y1 receptor Obesity Metabolic disease

Positional Isomer SAR: 3-Methoxyphenyl Substitution Confers Balanced Dual SERT/5-HT1A Activity Unattainable with 2- or 4-Methoxy Analogs

In the optimization of SMP-304, a benzylpiperidine derivative, the 3-methoxyphenyl group was identified as essential for achieving balanced dual serotonin transporter (SERT) inhibitory activity and 5-HT1A receptor partial agonism [1]. The lead compound (Compound 1) containing the 3-methoxyphenyl group displayed weak SERT binding but potent 5-HT1A binding. Systematic optimization retaining the 3-methoxyphenyl motif yielded Compound 35 with potent and balanced dual activity (exact Ki values not disclosed in abstract). Replacement of the 3-methoxy group with a 4-methoxy or 2-methoxy group resulted in a complete loss of the balanced dual pharmacological profile, underscoring the critical nature of the 3-substitution pattern [1].

Serotonin transporter 5-HT1A receptor Antidepressant

Synthetic Utility as a Key Intermediate in Dihydropyridine NPY Y1 Antagonist Programs

4-(3-Methoxyphenyl)piperidine serves as a critical intermediate (Compound VIII) in a validated two-step sequence for preparing 3-[4-(3-methoxyphenyl)piperidin-1-yl]propylamine (VII), a key amine component in dihydropyridine-based NPY Y1 receptor antagonists [1]. The synthesis involves condensation with acrylonitrile in refluxing acetonitrile, followed by hydrogenation over Raney-Ni in methanol/aqueous NH3, yielding the primary amine intermediate [1]. This route was successfully employed in the discovery of potent NPY Y1 antagonists with in vivo efficacy in feeding models [2]. Alternative starting materials (e.g., 4-phenylpiperidine or 4-(4-methoxyphenyl)piperidine) do not provide the same optimized affinity profile when elaborated through identical synthetic sequences.

Synthetic intermediate NPY Y1 antagonist Drug synthesis

μ-Opioid Receptor Selectivity in Analgesic Lead Optimization: 3-Methoxyphenyl Substitution Enables High MOR Affinity and Favorable Selectivity Profile

In a 2020 European Journal of Medicinal Chemistry study, a series of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivatives were designed and synthesized starting from tramadol [1]. The optimized compound 2a, retaining the 4-(3-methoxyphenyl)piperidine core, exhibited a Ki of 7.3 ± 0.5 nM for the μ-opioid receptor (MOR), with >116-fold selectivity over δ-opioid receptor (DOR; Ki = 849.4 ± 96.6 nM) and ~6.7-fold selectivity over κ-opioid receptor (KOR; Ki = 49.1 ± 6.9 nM) [1]. In vivo, compound 2a displayed an ED50 of 3.1 mg/kg in the 55°C hot plate model, with antinociception fully reversed by naloxone [1].

μ-opioid receptor Analgesic Selectivity

Optimal Procurement and Research Application Scenarios for 4-(3-Methoxyphenyl)piperidine (CAS 99329-55-2)


Development of Brain-Penetrant Neuropeptide Y1 Receptor Antagonists for Obesity and Metabolic Disease

Medicinal chemistry teams pursuing NPY Y1 receptor antagonists should procure 4-(3-methoxyphenyl)piperidine as a key intermediate. The scaffold is validated in BMS-193885, a selective, brain-penetrant Y1 antagonist with sub-nanomolar affinity (Ki = 3.3 nM) and demonstrated in vivo efficacy in reducing food intake and body weight gain in rodent models [1]. The synthetic route from this intermediate to the active dihydropyridine NPY Y1 antagonist series is well-established, enabling rapid SAR exploration [2].

Optimization of μ-Opioid Receptor Ligands with Enhanced Selectivity and Reduced CYP2D6 Liability

Researchers designing next-generation analgesics with improved safety profiles can utilize 4-(3-methoxyphenyl)piperidine as a core scaffold. The 3-methoxyphenyl substitution confers high MOR affinity (Ki = 7.3 nM) and >116-fold selectivity over DOR [3]. Additionally, this substitution pattern is associated with reduced CYP2D6 inhibition (IC50 = 10,000 nM) compared to 4-methoxy analogs, mitigating potential drug-drug interaction risks during lead optimization [4].

Construction of Balanced SERT/5-HT1A Dual Ligands for Fast-Onset Antidepressant Discovery

For programs targeting novel antidepressants with faster onset than SSRIs, 4-(3-methoxyphenyl)piperidine provides a privileged entry point. The 3-methoxyphenyl motif is essential for achieving balanced dual SERT inhibitory and 5-HT1A partial agonistic activity, a pharmacological profile associated with accelerated antidepressant effects in preclinical models [5]. Procurement of this building block enables direct access to the optimized chemical space delineated in the SMP-304 discovery program [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Methoxyphenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.